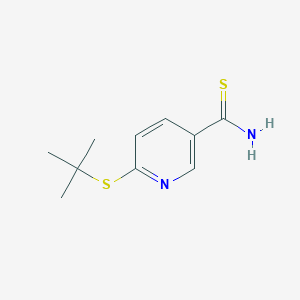
6-(Tert-butylsulfanyl)pyridine-3-carbothioamide
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2S2/c1-10(2,3)14-8-5-4-7(6-12-8)9(11)13/h4-6H,1-3H3,(H2,11,13) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder and has a molecular weight of 226.37 . The storage temperature is room temperature .Applications De Recherche Scientifique
Topical Agent for Skin Disorders : A compound closely related to 6-(Tert-butylsulfanyl)pyridine-3-carbothioamide, AM643, has been identified as a potential candidate for topical treatment of skin disorders involving leukotriene production. This compound showed significant reduction in leukotrienes and swelling in a murine ear arachidonic acid model (Stock et al., 2010).
Antimycobacterial Activity : A set of 4-benzylsulfanyl derivatives of pyridine-2-carbonitriles and pyridine-2-carbothioamides, which includes compounds structurally related to 6-(Tert-butylsulfanyl)pyridine-3-carbothioamide, have shown notable antimycobacterial activity. These derivatives have been studied using quantitative structure-activity relationship (QSAR) techniques (Klimešová et al., 2000).
Synthesis of 4-(Benzylsulfanyl)pyridine Derivatives : Research has been conducted on synthesizing and testing the antimycobacterial and antifungal activities of 4-(benzylsulfanyl)pyridine derivatives, which are structurally related to 6-(Tert-butylsulfanyl)pyridine-3-carbothioamide. These compounds exhibited significant activity against Mycobacterium tuberculosis and nontuberculous mycobacteria (Klimešová et al., 1999).
Synthesis of 6-Methylsulfanyl-5-Phenyl-2,3-Dihydro-1H-Pyrrolizine : Another research application includes the synthesis of 6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine from 2-tert-butylsulfanyl-3-phenyl- or pyrrolidin-1-yl-cyclopropenethiones, showcasing the chemical versatility of tert-butylsulfanyl compounds in organic synthesis (Yagyu et al., 1998).
Palladium(II) Complexes Synthesis : There's research on synthesizing Palladium(II) complexes with N,N-dimethylpyrrole-1- and 2-carbothioamides, indicating the potential application of similar compounds in the formation of organometallic complexes (Fukazawa et al., 1994).
5-Lipoxygenase-activating Protein (FLAP) Inhibitors : Research on the development of 5-lipoxygenase-activating protein (FLAP) inhibitors, specifically a compound closely related to 6-(Tert-butylsulfanyl)pyridine-3-carbothioamide, has shown potential for oral administration in treating conditions related to leukotriene production (Stock et al., 2011).
Synthesis of Tetrapyrazinoporphyrazines : Research involving the synthesis of zinc tetrapyrazinoporphyrazines with different numbers of pyridin-2-yl and tert-butylsulfanyl substituents showcases the potential of tert-butylsulfanyl compounds in creating complex macrocyclic structures (Zimcik et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
6-tert-butylsulfanylpyridine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S2/c1-10(2,3)14-8-5-4-7(6-12-8)9(11)13/h4-6H,1-3H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBQNTBWBYOGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butylsulfanyl)pyridine-3-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine](/img/structure/B1403945.png)
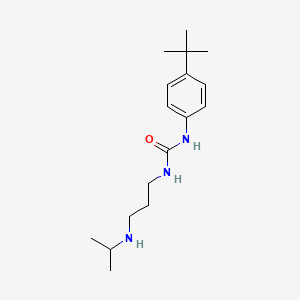
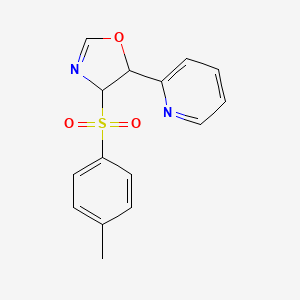
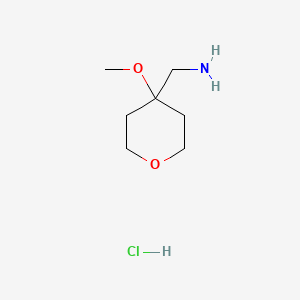
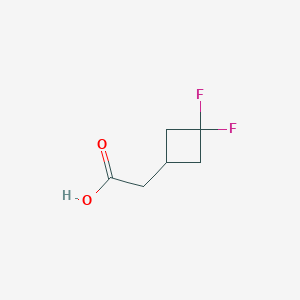
![4-[(2-Chloropyridin-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B1403951.png)
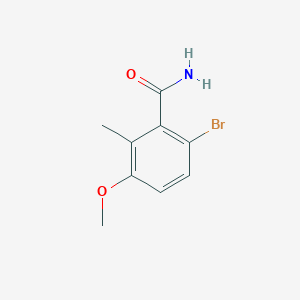
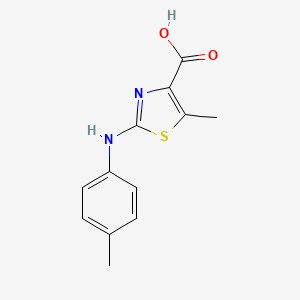
![Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1403954.png)
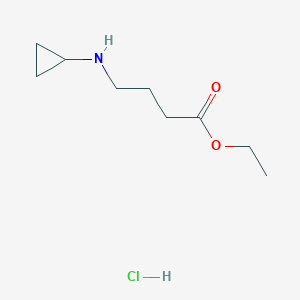
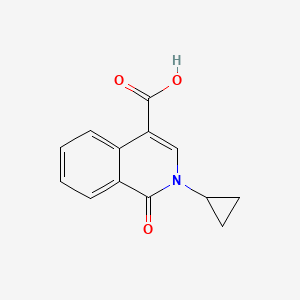
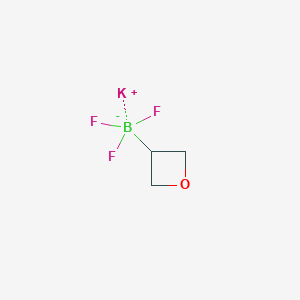
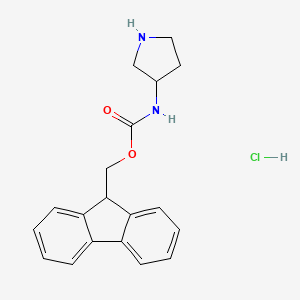
![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1403965.png)